Cas no 1157636-71-9 (2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol)

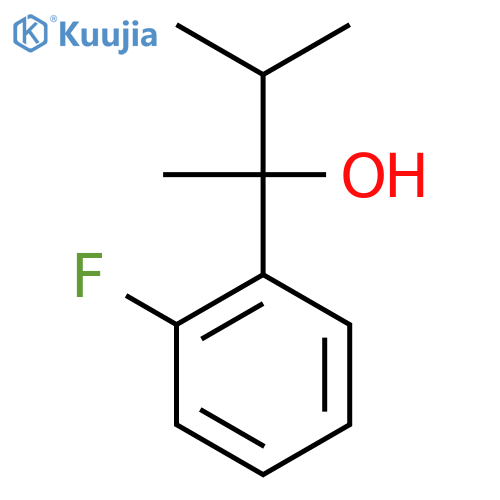

1157636-71-9 structure

商品名:2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol

2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol

- MFCD12068019

- 1157636-71-9

-

- インチ: 1S/C11H15FO/c1-8(2)11(3,13)9-6-4-5-7-10(9)12/h4-8,13H,1-3H3

- InChIKey: WXCKFJRYCHOYHI-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C(C)(C(C)C)O

計算された属性

- せいみつぶんしりょう: 182.110693260g/mol

- どういたいしつりょう: 182.110693260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604284-1g |

2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; . |

1157636-71-9 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB604284-5g |

2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; . |

1157636-71-9 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB604284-250mg |

2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; . |

1157636-71-9 | 250mg |

€355.80 | 2024-07-19 |

2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1157636-71-9 (2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol) 関連製品

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 307-59-5(perfluorododecane)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1157636-71-9)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315